![molecular formula C12H13NO4 B5817157 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5817157.png)
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as 2C-D, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. 2C-D has been used in scientific research to investigate its potential therapeutic applications, biochemical and physiological effects, and mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not as much as a full agonist such as LSD or psilocybin. It also has some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione are similar to other psychedelic substances. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and changes in blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments is that it has a relatively low toxicity compared to other psychedelic substances. This means that it can be used in higher doses without causing harm to test subjects. However, one limitation is that it is not as well-studied as other substances, so its effects and potential risks may not be fully understood.
Future Directions
There are several potential future directions for research on 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. Another area of interest is its potential as a tool for studying serotonin receptors and their role in regulating mood and behavior. Additionally, further research could be done on the safety and potential risks of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments and clinical trials.
Synthesis Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2,5-dimethoxybenzaldehyde with glycine, followed by decarboxylation and cyclization to form the final product. The process requires specialized laboratory equipment and expertise in organic chemistry.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that it has a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. It has been suggested that 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNRSSNZGGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.